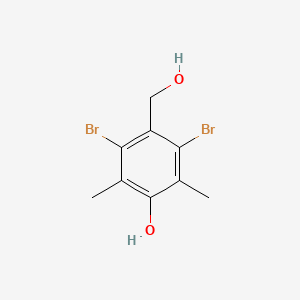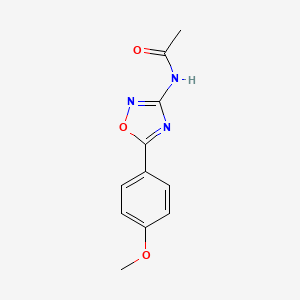
2,2-Dichloro-3-methylbutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-methylbutanoyl chloride is an organic compound belonging to the class of acyl halides. Acyl halides are derivatives of carboxylic acids where the hydroxyl group is replaced by a halide group. This compound is characterized by its chemical formula C5H8Cl2O and is known for its reactivity and utility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3-methylbutanoyl chloride typically involves the chlorination of 3-methylbutanoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (SO2 and HCl), which can be easily removed from the reaction mixture.
化学反应分析
Types of Reactions: 2,2-Dichloro-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylbutanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and water (H2O) are commonly used.
Hydrolysis: Typically carried out under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.
Major Products Formed:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学研究应用
2,2-Dichloro-3-methylbutanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Acts as a reagent in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. The molecular targets include nucleophilic sites on biomolecules, such as amino groups in proteins and hydroxyl groups in carbohydrates.
相似化合物的比较
2-Methylbutanoyl Chloride: Similar structure but lacks the dichloro substitution.
3-Methylbutanoyl Chloride: Similar structure but with different positioning of the methyl group.
2,2-Dichloropropanoyl Chloride: Similar in having two chlorine atoms but with a shorter carbon chain.
Uniqueness: 2,2-Dichloro-3-methylbutanoyl chloride is unique due to the presence of two chlorine atoms on the same carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2,2-dichloro-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O/c1-3(2)5(7,8)4(6)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAPDAVFCSWYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555179 |
Source


|
| Record name | 2,2-Dichloro-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117951-75-4 |
Source


|
| Record name | 2,2-Dichloro-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
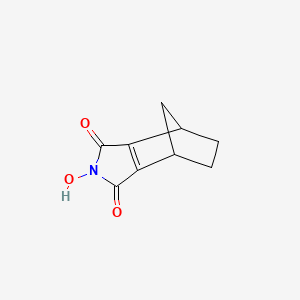
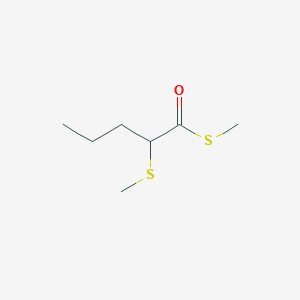
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
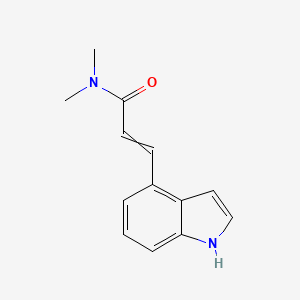
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

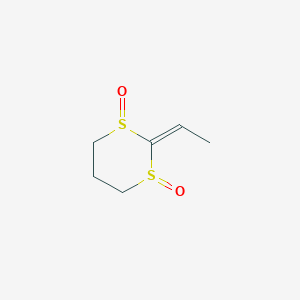
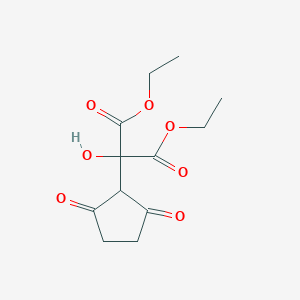
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
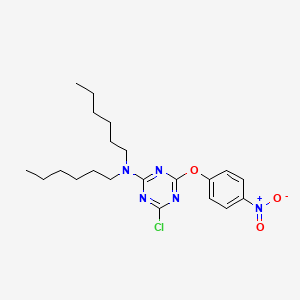
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
